2-Fluoro-4,4-diphenylcyclohex-2-en-1-one
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Overview
Description
2-Fluoro-4,4-diphenylcyclohex-2-en-1-one is an organic compound with the molecular formula C19H17FO It is a derivative of cyclohexenone, featuring a fluorine atom and two phenyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,4-diphenylcyclohex-2-en-1-one typically involves the fluorination of 4,4-diphenylcyclohex-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,4-diphenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Fluoro-4,4-diphenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,4-diphenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenylcyclohex-2-en-1-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-4,4-diphenylcyclohexanone: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.
Uniqueness
2-Fluoro-4,4-diphenylcyclohex-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts
Properties
CAS No. |
63775-54-2 |
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Molecular Formula |
C18H15FO |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-fluoro-4,4-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H15FO/c19-16-13-18(12-11-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
CXKVEUCDFYDGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1=O)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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